Levetiracetam is an anticonvulsant medication used to treat epilepsy. Levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity. Levetiracetam binds to the synaptic vesicle protein SV2A, which is thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of levetiracetam binding to synaptic vesicle protein SV2A is not understood, levetiracetam and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice.
A pyrrolidinone and acetamide derivative that is used primarily for the treatment of SEIZURES and some movement disorders, and as a nootropic agent.
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
CAS No.: 103765-01-1
Cat. No.: VC21355158
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 103765-01-1 |
---|---|
Molecular Formula | C8H14N2O2 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide |
Standard InChI | InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 |
Standard InChI Key | HPHUVLMMVZITSG-ZCFIWIBFSA-N |
Isomeric SMILES | CC[C@H](C(=O)N)N1CCCC1=O |
SMILES | CCC(C(=O)N)N1CCCC1=O |
Canonical SMILES | CCC(C(=O)N)N1CCCC1=O |
Chemical Identity and Structure
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide is characterized by its specific stereochemistry at the carbon-2 position, possessing the R configuration. The compound is also known by several synonyms including (R)-Etiracetam and (2R)-2-(2-Oxopyrrolidin-1-yl)butanamide . Its structure consists of a pyrrolidine ring with an oxo group at position 2, connected to a butanamide chain with specific stereochemistry.
The compound has the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . Its chemical structure represents a significant class of compounds with anticonvulsant properties used in the treatment of epilepsy.
Physical and Chemical Properties
The physical and chemical properties of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide have been well-characterized through various analytical methods. Table 1 summarizes these properties.
Table 1: Physical and Chemical Properties of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Property | Value |
---|---|
CAS Number | 103765-01-1 |
Molecular Formula | C8H14N2O2 |
Molecular Weight | 170.21 g/mol |
Melting Point | 114-116 °C (in acetone) |
Boiling Point | 395.9±25.0 °C (Predicted) |
Density | 1.168±0.06 g/cm³ (Predicted) |
pKa | 15.74±0.50 (Predicted) |
Physical Appearance | White to Off-White solid |
Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere |
Solubility | Acetone (Sparingly, Sonicated), Chloroform (Slightly), Methanol (Slightly) |
The compound requires specific storage conditions due to its hygroscopic nature, and it should be stored at -20°C under an inert atmosphere to maintain stability .
Pharmacological Properties and Mechanism of Action
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide is pharmacologically relevant in the context of epilepsy treatment. Research indicates that this compound is related to the mechanism of action exhibited by antiepileptic drugs in this class. The compound binds to synaptic vesicle glycoprotein, specifically SV2A, and inhibits pre-synaptic calcium channels, thereby reducing neurotransmitter release and acting as a neuromodulator .
It has been noted that the R-enantiomer appears to be less potent than its S-counterpart in terms of antiepileptic activity . The compound belongs to the pyrrolidine class that is used to treat various types of seizures stemming from epileptic disorders . Its structural and mechanistic characteristics are unique compared to other anti-epileptic drugs, making it an interesting subject for pharmacological research.
Enantiomeric Relationship and Synergistic Effects
An important aspect of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide is its relationship with its enantiomeric counterpart. Recent research has explored the potential for synergistic compositions comprising both (R)-2-(2-oxopyrrolidin-1-yl)butanamide and (S)-2-(2-oxopyrrolidin-1-yl)butanamide in non-racemic ratios . This approach suggests that specific combinations of these enantiomers may offer enhanced therapeutic benefits compared to single-enantiomer formulations.
The development of such synergistic compositions represents an important direction in pharmaceutical research, potentially leading to improved efficacy in the treatment of epilepsy and related disorders.
Analytical Methods for Determination
Several analytical methods have been developed for the determination of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide in pharmaceutical formulations. Two primary methods include UV Spectroscopy and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) .
UV Spectroscopic Method
The UV spectroscopic method involves analysis at a wavelength of 206 nm using water as the solvent. This method has been validated for various parameters including linearity, range, accuracy, precision, limit of detection, and limit of quantification .
RP-HPLC Method
The RP-HPLC method utilizes a mobile phase consisting of potassium dihydrogen phosphate and acetonitrile in an 80:20 ratio. This method has been thoroughly validated and offers high precision and accuracy for the determination of the compound in pharmaceutical formulations .
Table 2: Validation Parameters for RP-HPLC Method for Determination
Parameter | Value |
---|---|
Linearity Range | 10-90 μg/ml |
Regression Equation | Y = 8471.4x + 7882.4 |
Correlation Coefficient (r²) | 0.9999 |
Intercept | 7882.4 |
Slope | 8471.4 |
The high correlation coefficient (0.9999) indicates excellent linearity across the specified concentration range .
Table 3: Recovery Study Data for RP-HPLC Method
Level of Recovery (%) | Mean Recovery (%) | Standard Deviation | %RSD |
---|---|---|---|
80% | 99.94 | 0.4615 | 0.4688 |
100% | 99.36 | 0.9136 | 0.9251 |
120% | 99.70 | 0.3241 | 0.3325 |
The recovery study demonstrates excellent accuracy of the method with mean recovery values close to 100% and low relative standard deviation values, indicating high precision .
Parameter | Details |
---|---|
Signal Word | Warning |
Hazard Pictograms | Exclamation Mark (GHS07), Environment (GHS09) |
GHS Hazard Statements | H302: Acute toxicity, oral H319: Serious eye damage/eye irritation H411: Hazardous to the aquatic environment, long-term hazard |
Precautionary Statements | P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P273: Avoid release to the environment P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Appropriate safety measures should be implemented when handling this compound to minimize potential hazards .
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